![molecular formula C21H18F6N6O B2955754 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 413580-45-7](/img/structure/B2955754.png)
6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a morpholine ring, a triazine ring, and trifluoromethyl groups attached to phenyl rings. Morpholine is a common motif in pharmaceuticals and agrochemicals . Trifluoromethyl groups are often used to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The morpholinyl and bis(trifluoromethylphenyl) groups are attached to the triazine ring at the 2,4-diamine positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
One study discusses a compound with a similar structure, focusing on its role as a neurokinin-1 (NK1) receptor antagonist. This compound was found effective in pre-clinical tests for emesis and depression, highlighting its potential in neuroscience and pharmacology (Harrison et al., 2001).
Chemical Modification and Synthesis
Another study involves the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a class related to the compound . This research focuses on synthetic chemistry and the development of new chemical entities (Collins et al., 2000).
PI3K/mTOR Inhibition for Cancer Therapy
A bis(morpholino-1,3,5-triazine) derivative has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a key in cell proliferation and survival. This compound showed efficacy in preclinical cancer models, suggesting its application in cancer research and therapy (Venkatesan et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
Research on triazine compounds has shown their utility in improving the driving voltages and efficiencies of OLEDs. This highlights the compound's relevance in materials science and electronic device engineering (Matsushima et al., 2010).
Cytotoxicity and Anticancer Research
A study on a similar morpholine-triazine compound evaluated its cytotoxic effects on human fibroblasts, blood mononuclear cells, and breast cancer cells. This research is significant in understanding the compound's potential as an anticancer agent (Limareva et al., 2021).
Future Directions
properties
IUPAC Name |
6-morpholin-4-yl-2-N,4-N-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6N6O/c22-20(23,24)13-3-1-5-15(11-13)28-17-30-18(32-19(31-17)33-7-9-34-10-8-33)29-16-6-2-4-14(12-16)21(25,26)27/h1-6,11-12H,7-10H2,(H2,28,29,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFBFUWKHDJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.